molecular formula C18H18N4S B2982539 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 672949-41-6

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2982539
CAS No.: 672949-41-6
M. Wt: 322.43
InChI Key: AJYZMDVFIADAED-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a combination of pyrrole, thiophene, and pyrazolopyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Compounds containing a pyrrole ring, such as this one, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the compound.

Cellular Effects

In cellular contexts, 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine may have significant effects. For instance, a compound with a similar structure was found to increase monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe final step involves the cyclization to form the pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrole, thiophene, or pyrazolopyrimidine rings, such as:

Uniqueness

The uniqueness of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. These properties contribute to its potential biological activities and make it a valuable compound for further research and development .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-15(20-22)18-16(7-8-23-18)21-12(2)5-6-13(21)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYZMDVFIADAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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